N-Acetyl-S-(2-cyanoethyl)-L-cysteine

Catalog No.
S599213
CAS No.
74514-75-3
M.F
C8H12N2O3S
M. Wt
216.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-S-(2-cyanoethyl)-L-cysteine

CAS Number

74514-75-3

Product Name

N-Acetyl-S-(2-cyanoethyl)-L-cysteine

IUPAC Name

(2R)-2-acetamido-3-(2-cyanoethylsulfanyl)propanoic acid

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

InChI

InChI=1S/C8H12N2O3S/c1-6(11)10-7(8(12)13)5-14-4-2-3-9/h7H,2,4-5H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1

InChI Key

VDKVYEUEJCNDHM-ZETCQYMHSA-N

SMILES

CC(=O)NC(CSCCC#N)C(=O)O

Synonyms

N-acetyl-S-(2-cyanoethyl)cysteine, NASCS, S-cyanoethylmercapturic acid

Canonical SMILES

CC(=O)NC(CSCCC#N)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CSCCC#N)C(=O)O

Potential Use as a Cysteine-Protecting Group

N-Acetyl-S-(2-cyanoethyl)-L-cysteine (NAC) has been investigated as a potential protecting group for the thiol (SH) group of cysteine in peptides and proteins. The thiol group is a reactive functional group that can participate in various unwanted side reactions during chemical synthesis and manipulation. By temporarily attaching a protecting group like NAC to the thiol, researchers can prevent these side reactions and achieve selective modifications at other desired sites in the molecule.

Studies have shown that NAC can be efficiently attached to the thiol group of cysteine using various methods and can be removed under specific conditions to regenerate the free thiol. However, further research is needed to fully evaluate the effectiveness and compatibility of NAC as a protecting group in different contexts [].

Potential Applications in Proteomics Research

Due to its ability to modify cysteine residues, NAC has been explored as a potential tool in proteomics research. Proteomics is the study of the entire set of proteins expressed by an organism or cell.

NAC can be used for:

  • Enrichment of cysteine-containing peptides: By selectively reacting with cysteine residues, NAC can help enrich these peptides from complex protein mixtures, allowing for easier identification and analysis using techniques like mass spectrometry [].
  • Studying protein-protein interactions: NAC can be used to introduce a functional group (cyanoethyl) at the cysteine side chain, which can then be used to probe protein-protein interactions through various techniques [].

Research on the Biological Activity of NAC

While the primary research focus on NAC has been on its potential applications as a chemical tool, there have also been some investigations into its potential biological activity.

Studies suggest that NAC may exhibit:

  • Antioxidant properties: Similar to its parent compound, N-acetylcysteine (NAC), N-Acetyl-S-(2-cyanoethyl)-L-cysteine may possess antioxidant properties, though further research is needed to confirm this activity and its potential implications [].
  • Other potential biological effects: Limited research suggests NAC may have other biological effects, such as modulating cell signaling pathways, although these findings require further investigation and validation [].

N-Acetyl-S-(2-cyanoethyl)-L-cysteine, also known as N-acetyl(2-cyanoethyl)cysteine, is a metabolite formed from acrylonitrile exposure. Its molecular formula is C₈H₁₂N₂O₃S, and it is characterized by the presence of an acetyl group and a cyanoethyl substituent on the sulfur atom of L-cysteine. This compound is significant in toxicology as it is involved in the detoxification process of acrylonitrile, a compound used in the production of plastics and fibers that poses health risks due to its carcinogenic nature .

NACE is not directly involved in any known biological mechanisms. Its primary function is as a detoxification product of acrylonitrile.

  • Toxicity: Acrylonitrile exposure can cause headaches, nausea, dizziness, and neurotoxicity at high concentrations []. Long-term exposure is suspected to be carcinogenic.

N-Acetyl-S-(2-cyanoethyl)-L-cysteine is primarily formed through the conjugation of acrylonitrile with glutathione, facilitated by cytochrome P450 enzymes. The metabolic pathway can be summarized as follows:

  • Acrylonitrile Metabolism: Acrylonitrile undergoes oxidation via cytochrome P450 to form reactive intermediates.
  • Conjugation: These intermediates react with glutathione, leading to the formation of N-acetyl-S-(2-cyanoethyl)-L-cysteine.
  • Elimination: The compound is then excreted in urine as part of the body's detoxification mechanism .

N-Acetyl-S-(2-cyanoethyl)-L-cysteine exhibits biological activity primarily related to its role as a detoxification metabolite. It acts on various biological pathways, particularly:

  • Antioxidant Activity: It may help mitigate oxidative stress caused by acrylonitrile exposure.
  • Neuroprotective Effects: Given its interaction with the nervous system, it may have implications for protecting neuronal cells from damage induced by toxic substances .

The synthesis of N-Acetyl-S-(2-cyanoethyl)-L-cysteine can be achieved through various methods:

  • Direct Conjugation: The most common method involves the reaction of acrylonitrile with glutathione followed by acetylation.
  • Chemical Synthesis: Laboratory synthesis may involve acylation of L-cysteine with appropriate reagents under controlled conditions to yield the desired product.
  • Biotransformation: Microbial or enzymatic methods can also be employed to produce this compound from simpler precursors .

N-Acetyl-S-(2-cyanoethyl)-L-cysteine has several applications:

  • Toxicology Research: It serves as a biomarker for exposure to acrylonitrile and is used in studies assessing environmental and occupational health risks.
  • Pharmaceutical Development: Potential use in developing therapeutic agents aimed at counteracting oxidative stress and neurotoxicity.
  • Analytical Chemistry: Employed in assays for monitoring acrylonitrile exposure in biological samples .

Studies have indicated that N-Acetyl-S-(2-cyanoethyl)-L-cysteine interacts with various biological systems:

  • Metabolic Pathways: It participates in detoxification pathways alongside other mercapturic acids derived from xenobiotic metabolism.
  • Oxidative Stress Markers: Research has shown correlations between urinary levels of this metabolite and markers of oxidative stress, indicating its role in assessing cellular damage due to toxins .

Several compounds share structural or functional similarities with N-Acetyl-S-(2-cyanoethyl)-L-cysteine. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
N-acetyl cysteineSulfur-containingKnown for its antioxidant properties; widely used in clinical settings.
N-acetyl-S-(2-hydroxypropyl)-L-cysteineSimilar backboneFocused on different metabolic pathways; less studied than N-acetyl-S-(2-cyanoethyl)-L-cysteine.
S-(2-carbamoylethyl) cysteineSimilar functional groupsPrimarily studied for its role in drug metabolism; less relevant to acrylonitrile toxicity.
N-acetyl phenyl cysteineAromatic groupPrimarily involved in different metabolic processes; not directly linked to acrylonitrile metabolism.

N-Acetyl-S-(2-cyanoethyl)-L-cysteine stands out due to its specific role as a metabolite of acrylonitrile and its implications in toxicology, making it a critical compound for understanding environmental health risks associated with chemical exposure .

XLogP3

-0.5

UNII

Q710T40465

Wikipedia

N-acetyl-S-(2-cyanoethyl)-L-cysteine

Dates

Modify: 2023-08-15

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